molecular formula C8H15NO5S B13422591 Dhpma

Dhpma

Cat. No.: B13422591
M. Wt: 237.28 g/mol
InChI Key: XGJXKKRTZXBZEB-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl methacrylate (DHPMA) is a diol monomer that has gained attention in various scientific fields due to its unique chemical properties. It is primarily used in the synthesis of hydrophilic organic monoliths, which are essential in affinity chromatography and other separation techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl methacrylate involves the use of N-N’-Methylenebis(acrylamide) as a hydrophilic crosslinker. The process eliminates the need for the time-consuming epoxy ring opening step, which is required in traditional methods . The preparation involves mixing solvents such as dimethyl sulfoxide, 1,4-butanediol, and dodecanol, followed by the addition of N-N’-Methylenebis(acrylamide) and 2,3-dihydroxypropyl methacrylate .

Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl methacrylate is optimized to achieve high efficiency and reduced non-specific interactions. The process parameters are carefully controlled to ensure the desired permeability and protein grafting capacity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl methacrylate undergoes various chemical reactions, including polymerization and crosslinking. These reactions are crucial for the formation of hydrophilic monoliths used in chromatography .

Common Reagents and Conditions: The common reagents used in the reactions involving 2,3-dihydroxypropyl methacrylate include N-N’-Methylenebis(acrylamide) and solvents like dimethyl sulfoxide. The reactions are typically carried out at room temperature with sonication to ensure complete dissolution of the reagents .

Major Products Formed: The major products formed from the reactions involving 2,3-dihydroxypropyl methacrylate are hydrophilic monoliths with high efficiency and reduced non-specific interactions. These monoliths are used in various chromatographic techniques .

Properties

Molecular Formula

C8H15NO5S

Molecular Weight

237.28 g/mol

IUPAC Name

2-acetamido-3-(2,3-dihydroxypropylsulfanyl)propanoic acid

InChI

InChI=1S/C8H15NO5S/c1-5(11)9-7(8(13)14)4-15-3-6(12)2-10/h6-7,10,12H,2-4H2,1H3,(H,9,11)(H,13,14)

InChI Key

XGJXKKRTZXBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSCC(CO)O)C(=O)O

Origin of Product

United States

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